N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1170961-39-3) is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a carbamoyl group at position 3 and linked to a 1-methylpyrazole-3-carboxamide moiety. Its molecular formula is C₁₃H₁₄N₄O₂S, with a molecular weight of 290.34 g/mol . The SMILES notation (Cn1nccc1C(=O)Nc1sc2c(c1C(N)=O)CCC2) highlights its bicyclic thiophene and pyrazole rings, connected via an amide bond. While synthetic methods for related pyrazole and thiophene derivatives are well-documented (e.g., Paal–Knorr or Gewald reactions) , specific data on its physicochemical properties (e.g., solubility, melting point) remain unreported .
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17-6-5-8(16-17)12(19)15-13-10(11(14)18)7-3-2-4-9(7)20-13/h5-6H,2-4H2,1H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCMZITEPMZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring and the subsequent attachment of the pyrazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of amide-linked heterocycles with diverse biological and material applications. Key structural analogs include:
Functional Group Impact on Properties
- Carbamoyl vs. Cyano ( vs. In contrast, the cyano (-CN) group in ’s analog is electron-withdrawing, which may enhance stability but reduce solubility .
- Sulfonamide vs. Amide ( vs. Target) : The sulfonamide (-SO₂NH-) group in ’s compound increases acidity (pKa ~1–2) and water solubility compared to the amide linker in the target compound. However, sulfonamides may exhibit higher metabolic clearance .
- Tetrazole vs. Pyrazole ( vs. Target) : The tetrazole ring () is highly acidic (pKa ~4–5), enabling ionic interactions under physiological conditions. This contrasts with the neutral 1-methylpyrazole in the target compound, which favors passive membrane permeability .
Biological Activity
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 320.38 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological versatility.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 320.38 g/mol |
| LogP | 3.25 |
| Polar Surface Area | 85.0 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through in vitro studies. It demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that the compound could serve as a lead for developing new anti-inflammatory agents .
Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, showing a dose-dependent reduction in cell viability .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways. The pyrazole moiety is known to influence various signaling pathways, which may contribute to its therapeutic effects .
Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Wahab et al. evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a significant inhibition zone against E. coli and S. aureus, suggesting potent antimicrobial properties .
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, the compound was tested using an animal model for arthritis. The results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Study 3: Antitumor Activity
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at higher concentrations, the compound significantly reduced cell proliferation and induced apoptosis in cancer cells, highlighting its potential as an anticancer drug .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopenta[b]thiophene CH2 groups at δ 2.4–3.1 ppm) and confirms carboxamide carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=O (1640–1680 cm⁻¹), and thiophene C-S (700–750 cm⁻¹) stretches .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C14H15N3O2S: 298.0958; observed: 298.0955) .
- Melting Point Analysis : Consistency with literature values (e.g., 190–195°C) indicates purity .
Advanced: How can coupling efficiency be optimized during amide bond formation?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : TiCl4 or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances activation of carboxylic acid groups .
- Solvent Effects : Anhydrous DCM or DMF minimizes side reactions (e.g., hydrolysis).
- Temperature Control : Gradual warming from 0°C to RT reduces racemization .
- Stoichiometry : Use 1.2 equivalents of carbodiimide coupling agents relative to the acid .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
Methodological Answer:
Focus on substituent modulation and biological assays :
Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the pyrazole 5-position to assess impact on receptor binding .
Thiophene Alterations : Replace the cyclopenta[b]thiophene core with benzo[b]thiophene to study ring size effects on potency .
Bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry .
Key Finding : Methyl substitution at the pyrazole 1-position enhances metabolic stability compared to ethyl analogs .
Advanced: How to resolve contradictory spectral data (e.g., NMR shifts)?
Methodological Answer:
Contradictions arise from tautomerism or impurities. Mitigation steps:
2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes NH protons from solvent peaks) .
X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., pyrazole-thiophene connectivity) .
DSC/TGA : Detects polymorphic forms affecting melting points .
Basic: What are key intermediates in the synthesis pathway?
Methodological Answer:
Critical intermediates include:
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate : Synthesized via Gewald reaction (2-cyanothiophene + ethyl acetoacetate) .
- 1-Methyl-1H-pyrazole-3-carbonyl chloride : Prepared by treating the carboxylic acid with thionyl chloride (SOCl2) .
Advanced: What computational approaches support molecular docking studies?
Methodological Answer:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP/6-31G*) .
- Protein-Ligand Docking : Use AutoDock Vina to predict binding poses in target pockets (e.g., ATP-binding sites) .
- MD Simulations : GROMACS for 100 ns runs to assess stability of docked complexes .
Advanced: How to address regioselectivity in cyclization steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
